molecular formula C11H17N B1621638 Benzeneethanamine, alpha-(1-methylethyl)- CAS No. 46114-16-3

Benzeneethanamine, alpha-(1-methylethyl)-

Cat. No. B1621638
CAS RN: 46114-16-3
M. Wt: 163.26 g/mol
InChI Key: AKXXBEHEYPLJPX-NSHDSACASA-N
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Description

“Benzeneethanamine, alpha-(1-methylethyl)-” is a chemical compound with the molecular formula C12H19N . It is also known by other names such as Isopropylamphetamine and N-Isopropyl-1-phenyl-2-propanamine .


Synthesis Analysis

“Benzeneethanamine, alpha-(1-methylethyl)-” is used as an intermediate in the pharmaceutical industry as a precursor to the manufacture of some drugs . The synthesis of this compound involves various chemical reactions, including N-nitrosation of secondary amines with TBBDA and PBBS .


Molecular Structure Analysis

The molecular structure of “Benzeneethanamine, alpha-(1-methylethyl)-” contains a total of 29 bonds, including 12 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 primary amine (aliphatic) .


Chemical Reactions Analysis

The chemical reactions involving “Benzeneethanamine, alpha-(1-methylethyl)-” are complex and varied. It is used in the synthesis of various compounds, including N-nitrosation of secondary amines with TBBDA and PBBS .


Physical And Chemical Properties Analysis

“Benzeneethanamine, alpha-(1-methylethyl)-” is an oily liquid that is insoluble in water . It has a molecular weight of 177.2860 .

Scientific Research Applications

Synthesis and Pharmacological Exploration

Derivatives of Phenethylamine for Novel Therapeutic Classes : Research into derivatives of Benzeneethanamine, such as 1-(1,3-benzodioxol-5-yl)-2-butanamine, has led to the identification of compounds with novel psychoactive effects. These compounds, evaluated in psychopharmacology studies, demonstrate potential in facilitating psychotherapy, suggesting a new pharmacologic class termed "entactogens" (Nichols et al., 1986).

Environmental and Analytical Chemistry

Detection of Environmental Contaminants : A study on the determination of 4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine (25B-NBOMe), a derivative of Benzeneethanamine, in serum and urine showcases the development of analytical methods for detecting such compounds. This is crucial for understanding the environmental and toxicological impact of novel psychoactive substances (Poklis et al., 2014).

Chemical and Material Science

Innovative Luminescent Materials : The study of platinum(II) complexes of 1,3-di(2-pyridyl)benzene, a compound structurally related to Benzeneethanamine, reveals remarkable luminescence properties. These findings contribute to the development of new materials for imaging applications and displays due to enhanced spectroscopic signals (Williams et al., 2003).

Toxicology and Safety

Genotoxic Effects of Related Compounds : Research on the genotoxic effects of benzene and related compounds like toluene, ethylbenzene, and xylene to human lymphocytes using the comet assay highlights the potential DNA-damaging effects of these volatile organic compounds. This study is essential for assessing the risks associated with exposure to benzene and its analogs (Chen et al., 2008).

Microbiology and Bioremediation

Anaerobic Benzene Biodegradation : A groundbreaking discovery features two strains of Dechloromonas capable of completely mineralizing benzene anaerobically with nitrate as the electron acceptor. This research opens new avenues for the bioremediation of benzene-contaminated environments, showcasing a biological solution to a significant environmental challenge (Coates et al., 2001).

Safety and Hazards

“Benzeneethanamine, alpha-(1-methylethyl)-” is highly toxic and may be fatal if inhaled, ingested, or absorbed through the skin . It is non-combustible, but it may decompose upon heating to produce corrosive and/or toxic gases .

properties

IUPAC Name

(2S)-3-methyl-1-phenylbutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-9(2)11(12)8-10-6-4-3-5-7-10/h3-7,9,11H,8,12H2,1-2H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKXXBEHEYPLJPX-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](CC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90196729
Record name Benzeneethanamine, alpha-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90196729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzeneethanamine, alpha-(1-methylethyl)-

CAS RN

46114-16-3
Record name Benzeneethanamine, alpha-(1-methylethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046114163
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneethanamine, alpha-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90196729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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